2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3.ClH/c1-24-15-6-4-14(5-7-15)13-20-9-11-21(12-10-20)17-16(18(22)23)3-2-8-19-17;/h2-8H,9-13H2,1H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRFKYGOMFUPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=CC=N3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-68-0 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[4-[(4-methoxyphenyl)methyl]-1-piperazinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride, also known by its CAS number 247117-88-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate the available research on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 327.4 g/mol. The structure features a pyridine ring substituted with a piperazine moiety and a methoxyphenyl group, which is critical for its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O3 |
| Molecular Weight | 327.4 g/mol |
| SMILES | COC1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=CC=N3)C(=O)O |
| InChI Key | UQDWQMMXZPVSIX-UHFFFAOYSA-N |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various receptors and enzymes.
Anticancer Activity
Several studies have highlighted the anticancer properties of piperazine derivatives, including this compound. For instance, compounds with similar structural motifs have shown cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Dopamine Receptor Interaction
Recent findings suggest that derivatives of this compound may act as selective agonists for dopamine receptors, particularly the D3 receptor. Such interactions are crucial for developing treatments for neuropsychiatric disorders. In vitro studies have demonstrated that modifications to the piperazine ring can enhance selectivity and potency towards D3 receptors while minimizing activity at D2 receptors, which could help reduce side effects associated with broader dopamine receptor targeting.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds reveal that specific substitutions on the piperazine and phenyl rings significantly influence biological activity. For example:
| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Activity (EC50, nM) | Notes |
|---|---|---|---|
| Compound 1 | 710 ± 150 | Inactive | Moderate selectivity |
| Compound 2 | 278 ± 62 | Inactive | Improved potency |
| Compound 3 | 98 ± 21 | >100,000 | High selectivity |
Potential Therapeutic Applications
Given its receptor interaction profile, this compound has potential applications in treating conditions such as:
- Schizophrenia : By selectively targeting D3 receptors.
- Parkinson's Disease : Neuroprotective properties may aid in managing symptoms.
- Cancer Therapy : As an adjunct to existing treatments due to its cytotoxic effects on tumor cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Pharmaceutical Impurities with Piperazine Moieties
- Itraconazole Impurity () : Contains a 4-methoxyphenylpiperazine group but is integrated into a triazolone scaffold. This structural divergence likely reduces its solubility in aqueous media compared to the target compound’s pyridine-carboxylic acid system .
- ACI 130512 (Mirtazapine Impurity): Closely related to the target compound but differs in the piperazine substitution pattern (methyl vs. 4-methoxybenzyl group). This minor change may influence receptor-binding affinity, as seen in Mirtazapine’s noradrenergic activity modulation .
Preparation Methods
Preparation Methods Overview
The synthesis of 2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride typically involves the following key steps:
- Formation of the piperazine intermediate substituted with the 4-methoxybenzyl group.
- Coupling of this intermediate with pyridine-3-carboxylic acid or its activated derivatives.
- Conversion of the free base to the hydrochloride salt.
Two general amidation procedures (Method A and Method B) are commonly employed for the coupling step, which are well-established in the synthesis of related piperazine-containing carboxamides.
Detailed Synthetic Procedures
General Amidation Procedures
Method A: Carbonyldiimidazole (CDI)-Mediated Amidation
Activation of Carboxylic Acid:
- Carbonyldiimidazole (CDI) (1 equivalent) is added to a solution of pyridine-3-carboxylic acid (1 equivalent) in tetrahydrofuran (THF) (10 mL per mmol).
- The reaction mixture is stirred at room temperature for 2 hours to form the reactive imidazolide intermediate.
-
- The solution is cooled to 0°C.
- The amine component, 4-[(4-methoxyphenyl)methyl]piperazine (1 equivalent), is added dropwise.
- The mixture is allowed to warm to room temperature and stirred for 2–3 hours.
-
- Solvent is removed under reduced pressure.
- The residue is diluted with chloroform (30 mL) and washed twice with saturated aqueous sodium bicarbonate (10 mL each).
- The organic layer is dried over sodium sulfate and concentrated.
- The crude product is purified by crystallization from diethyl ether or preparative thin-layer chromatography.
Method B: Acid Chloride Route
-
- Pyridine-3-carboxylic acid (1 equivalent) is treated with thionyl chloride (2 mL per mole of acid).
- The mixture is refluxed for 3 hours.
- Excess thionyl chloride is removed under vacuum and by azeotropic distillation with dry toluene.
-
- The acid chloride is dissolved in amylene-stabilized chloroform (5 mL).
- A solution of the amine (1 equivalent) in stabilized chloroform (20 mL) and 0.5 M aqueous sodium hydroxide (8 mL), cooled to 0°C, is prepared.
- The acid chloride solution is added dropwise to the amine solution with vigorous stirring.
- The mixture is stirred at room temperature for 3 hours.
-
- The organic layer is separated, dried over sodium sulfate, and concentrated.
- The product is purified by crystallization or preparative chromatography.
Formation of Hydrochloride Salt
The free base of the synthesized compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution, followed by recrystallization from suitable solvents (e.g., methanol/diethyl ether). This step enhances compound stability and purity.
Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| Activation with CDI | CDI, THF, RT, 2 h | - | - | Formation of reactive intermediate |
| Amidation with amine | 0°C to RT, 2–3 h | 49–67% | Crystallization or TLC | Typical yields for amidation |
| Acid chloride formation | Thionyl chloride, reflux, 3 h | - | - | Conversion to acid chloride |
| Amidation via acid chloride | 0°C addition, RT stirring, 3 h | 85% | Crystallization | Higher yield via this method |
| Hydrochloride salt formation | HCl treatment, recrystallization | - | Recrystallization | Salt formation for stability |
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the structure, with characteristic chemical shifts for the methoxy group (~3.85 ppm), piperazine protons, and pyridine ring protons.
- Melting Point: Hydrochloride salts typically show sharp melting points, e.g., 210–212°C (decomposition).
- Purity: >95% purity confirmed by NMR, GC-MS, and combustion analysis.
- Elemental Analysis: Consistent with calculated values for C, H, N content within 0.4% deviation.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for assessing the purity and stability of this compound under varying storage conditions?
- Methodology : Utilize reversed-phase HPLC with UV detection, as demonstrated in similar piperazine-containing carboxylic acid derivatives. Column selection (C18, 150 mm × 4.6 mm, 5 µm) and mobile phase optimization (e.g., acetonitrile:phosphate buffer, pH 3.0) are critical for resolving degradation products. For stability studies, accelerate degradation under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic (acid/base) conditions .
- Validation : Include specificity, linearity (5–200 µg/mL), and precision (RSD <2%) per ICH Q2(R1). Compare results with TLC (silica gel 60 F254) for cross-verification .
Q. How can researchers safely handle this compound given its potential hazards?
- Safety Protocols : Refer to GHS-based SDS guidelines for piperazine derivatives. Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure:
- Inhalation : Move to fresh air; monitor for respiratory irritation .
- Skin contact : Wash immediately with water; seek medical advice if irritation persists .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to minimize hydrolysis of the carboxylic acid group .
Q. What synthetic routes are reported for analogous piperazine-pyridine-carboxylic acid derivatives?
- Key Steps :
Piperazine functionalization : Alkylation of piperazine with 4-methoxybenzyl chloride under basic conditions (K₂CO₃, DMF, 80°C).
Pyridine coupling : Nucleophilic aromatic substitution (e.g., SNAr) at the 3-carboxylic acid position using Pd-catalyzed cross-coupling or microwave-assisted methods .
Hydrochloride salt formation : Acidify with HCl in ethanol to precipitate the final product .
- Yield Optimization : Use design of experiments (DoE) to screen temperature, solvent polarity, and stoichiometry .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in target-specific biochemical assays?
- Approach : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to model electron density distribution, focusing on the piperazine N-atoms and carboxylic acid group. Compare with ICReDD’s reaction path search methods to identify potential nucleophilic/electrophilic sites .
- Validation : Correlate computational predictions with experimental kinetic studies (e.g., hydrolysis rates at pH 7.4) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Hypothesis Testing :
- Solubility limitations : Measure logP (shake-flask method) and simulate bioavailability using PAMPA assays.
- Metabolic stability : Conduct microsomal stability assays (human/rat liver microsomes) to identify phase I/II metabolites .
Q. How does the spatial arrangement of the 4-methoxybenzyl-piperazine moiety influence target binding affinity?
- Structural Analysis :
- Crystallography : Attempt co-crystallization with target proteins (e.g., GPCRs) to resolve binding modes.
- SAR Studies : Synthesize analogs with modified substituents (e.g., 4-ethoxy, 4-fluoro) and compare IC₅₀ values in receptor-binding assays .
- Molecular Dynamics : Simulate ligand-protein interactions over 100 ns trajectories to assess conformational stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
